

# cellular localization of BUR1 kinase

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An In-depth Technical Guide to the Cellular Localization of **BUR1** Kinase

For Researchers, Scientists, and Drug Development Professionals

## Abstract

The cyclin-dependent kinase (CDK) **BUR1** is a critical regulator of gene expression in *Saccharomyces cerevisiae*, with its mammalian ortholog being Cdk9 (a component of P-TEFb). The spatial and temporal localization of **BUR1** is intrinsically linked to its function in orchestrating the transcription cycle and other cellular processes. This guide provides a comprehensive overview of the cellular localization of **BUR1** kinase, detailing its distribution within the cell, the mechanisms governing its recruitment to specific sites, and its functional implications in different subcellular compartments. We synthesize quantitative data, present detailed experimental methodologies, and provide visual representations of key pathways and workflows to offer a thorough resource for researchers in transcription, cell cycle regulation, and drug development.

## Subcellular Distribution of BUR1 Kinase

**BUR1** kinase exhibits a dual localization, with a predominant presence in the nucleus and a smaller, functionally distinct pool in the cytoplasm.

- **Nuclear Localization:** The primary site of **BUR1** function is the nucleus, where it associates with chromatin to regulate transcription.<sup>[1][2]</sup> Fluorescence microscopy studies using mNeonGreen-tagged **BUR1** (**Bur1-mNG**) have confirmed that the kinase is mainly localized to the nucleus.<sup>[1][2]</sup>

- **Cytoplasmic Localization:** A sub-population of **BUR1** resides in the cytoplasm.[1][2] This cytoplasmic pool is implicated in processes distinct from transcription, including vacuole-mediated cell cycle progression through the TORC1 pathway.[1][2] The C-terminal domain of **BUR1** is crucial for its cytoplasmic retention, as its deletion results in a significant reduction of the cytoplasmic fraction.[1][2]

## Chromatin Association and Dynamics

Within the nucleus, **BUR1** is not statically localized but is dynamically recruited to actively transcribed genes. Chromatin Immunoprecipitation (ChIP) has been the pivotal technique in mapping the genomic localization of **BUR1**.

- **Recruitment to Actively Transcribed Genes:** **BUR1**, in complex with its cyclin partner Bur2, is recruited to the coding regions of genes in a manner that is strictly dependent on active transcription.[3][4][5]
- **Distribution Along Gene Bodies:** The **BUR1**-BUR2 complex is found at the 5' ends of genes and travels with the elongating RNA Polymerase II (Pol II) machinery along the entire length of the coding sequence.[6][7]
- **Termination Region Dissociation:** A notable decrease in **BUR1** cross-linking is observed in regions downstream of the polyadenylation site, suggesting that the kinase dissociates from the transcription elongation complex at or near the termination phase.[3][4][5]

### Table 1: Summary of BUR1 Kinase Localization Data

Cellular Compartment	Method	Key Findings	Reference(s)
Nucleus	Immunofluorescence	Predominant localization.	<a href="#">[1]</a> <a href="#">[2]</a>
Cytoplasm	Immunofluorescence	A minor, functionally distinct pool exists.	<a href="#">[1]</a> <a href="#">[2]</a>
Chromatin (Coding Regions)	ChIP	Associates with actively transcribed genes.	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Chromatin (5' ends of genes)	ChIP	Recruited to the 5' region and remains throughout the open reading frame.	<a href="#">[6]</a> <a href="#">[7]</a>
Chromatin (Post-poly(A) site)	ChIP	Cross-linking is significantly reduced.	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>

## Molecular Mechanisms of BUR1 Recruitment and Function

The localization of **BUR1** is tightly regulated through a series of protein-protein interactions that are essential for its kinase activity at specific locations.

### The BUR1-BUR2 Complex

**BUR1** functions as a canonical cyclin-dependent kinase, requiring association with its cyclin, Bur2, for activity.[\[8\]](#) Genetic and biochemical evidence, including co-immunoprecipitation and yeast two-hybrid assays, have demonstrated a stable interaction between **BUR1** and Bur2.[\[8\]](#) This complex is the functional unit that is recruited to chromatin.

### Interaction with the RNA Polymerase II C-Terminal Domain (CTD)

The recruitment of the **BUR1**-BUR2 complex to elongating Pol II is mediated by a direct interaction with the phosphorylated C-Terminal Domain (CTD) of Rpb1, the largest subunit of Pol II.

- **Initial Recruitment:** The TFIIH-associated kinase, Kin28, phosphorylates the CTD at Serine 5 (Ser5P) during transcription initiation.
- **BUR1 Binding:** The C-terminal domain of **BUR1** contains a conserved region that specifically recognizes and binds to the Ser5P mark on the Pol II CTD.[\[7\]](#) This interaction is crucial for recruiting **BUR1** to the early elongation complex.

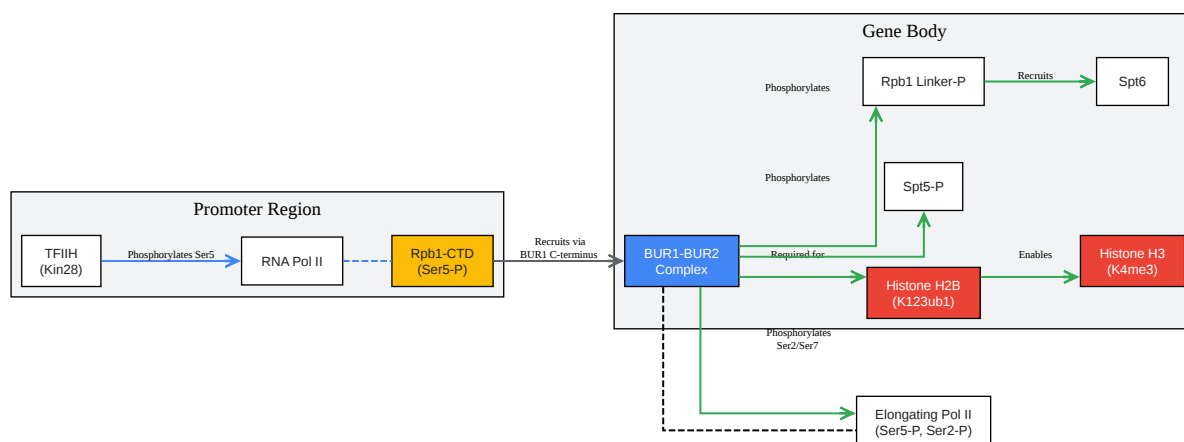
## Downstream Phosphorylation Events

Once recruited, **BUR1** phosphorylates a cascade of substrates to promote transcription elongation and co-transcriptional processes.

- **Histone H2B Monoubiquitination:** **BUR1** is required for the monoubiquitination of histone H2B at lysine 123 (H2BK123ub1) by the Rad6-Bre1 ubiquitin ligase complex.[\[6\]](#)[\[9\]](#) This modification is a key step in the "trans-histone crosstalk" pathway.
- **Histone H3 Methylation:** H2B ubiquitination is a prerequisite for the subsequent di- and trimethylation of histone H3 at lysines 4 and 79 (H3K4me2/3 and H3K79me3), marks associated with active transcription.[\[6\]](#)[\[10\]](#)
- **Phosphorylation of Elongation Factors:** **BUR1** phosphorylates the C-terminal region of the essential elongation factor Spt5.[\[11\]](#)[\[12\]](#) It also phosphorylates residues in the linker region of Rpb1, which enhances the recruitment of another elongation factor, Spt6.[\[11\]](#)[\[13\]](#)
- **Pol II CTD Phosphorylation:** Although Ctk1 is the major Serine 2 (Ser2) kinase for the Pol II CTD, **BUR1** contributes to Ser2 phosphorylation, particularly at promoter-proximal regions, and also phosphorylates Serine 7 (Ser7).[\[6\]](#)[\[7\]](#)[\[13\]](#)

## Visualizing BUR1 Localization and Function

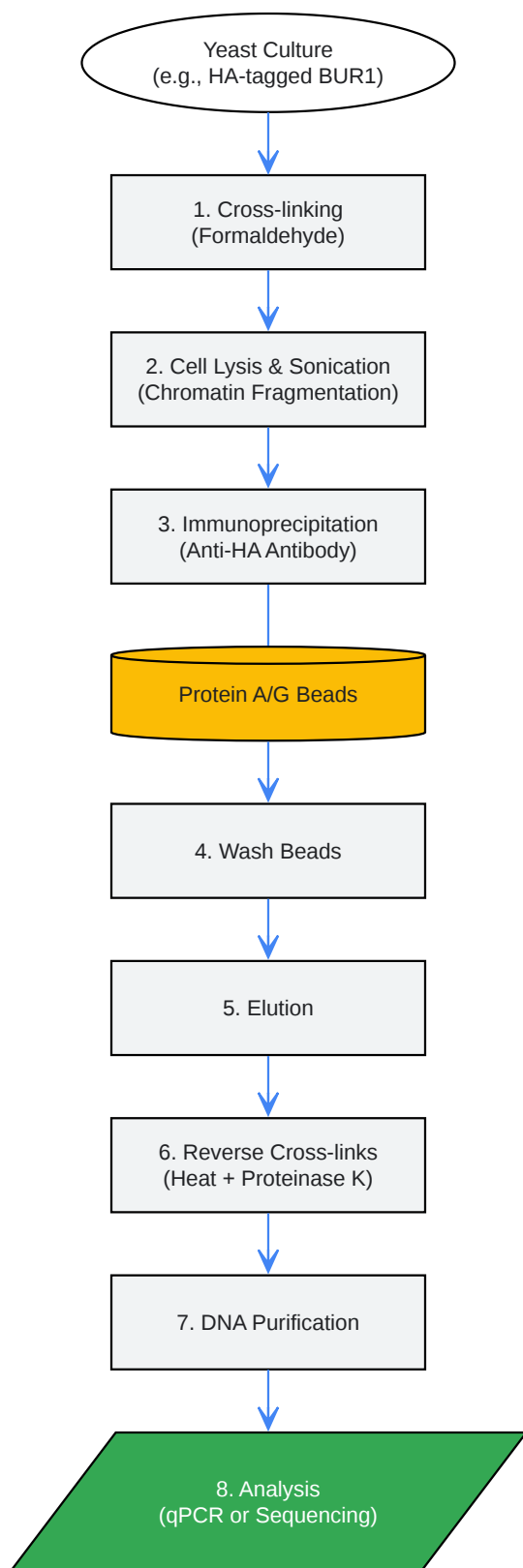
### Diagram 1: BUR1 Recruitment and Function in Transcription Elongation



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Caption: Recruitment of **BUR1**-BUR2 to Ser5-phosphorylated Pol II and subsequent phosphorylation events.

## Diagram 2: Experimental Workflow for Chromatin Immunoprecipitation (ChIP)



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Caption: A generalized workflow for determining the genomic localization of **BUR1** via ChIP.

## Detailed Experimental Protocols

### Chromatin Immunoprecipitation (ChIP) for BUR1

This protocol is adapted from methodologies used to demonstrate the association of **BUR1** with actively transcribed genes.<sup>[3]</sup>

Objective: To cross-link protein-DNA complexes in vivo, immunoprecipitate **BUR1**-associated chromatin, and identify the co-precipitated DNA.

#### Materials:

- Yeast strain expressing epitope-tagged **BUR1** (e.g., **BUR1**-HA).
- Formaldehyde (37% solution).
- Glycine (2.5 M stock).
- Lysis Buffer (50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors).
- Antibody against the epitope tag (e.g., anti-HA).
- Protein A or G magnetic beads.
- Wash Buffers (varying salt concentrations).
- Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS).
- Proteinase K.
- Reagents for DNA purification and PCR/qPCR.

#### Procedure:

- Cross-linking: Grow yeast cells to mid-log phase (OD600 ~0.6-0.8). Add formaldehyde to a final concentration of 1% and incubate for 15-20 minutes at room temperature with gentle shaking.<sup>[14]</sup>

- Quenching: Stop the cross-linking by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.[\[14\]](#)
- Cell Harvest and Lysis: Harvest cells by centrifugation, wash with ice-cold PBS. Resuspend the cell pellet in Lysis Buffer and lyse cells using a bead beater with zirconia beads.
- Chromatin Shearing: Sonicate the lysate on ice to shear chromatin to an average fragment size of 200-500 bp. Centrifuge to pellet debris and collect the supernatant containing soluble chromatin.
- Immunoprecipitation: Pre-clear the chromatin by incubating with Protein A/G beads. Set aside a small aliquot as "input" control. Incubate the remaining chromatin with the anti-HA antibody overnight at 4°C with rotation.[\[14\]](#)
- Immune Complex Capture: Add pre-blocked Protein A/G beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C.
- Washing: Pellet the beads and perform a series of stringent washes to remove non-specifically bound chromatin. Typically, this involves washes with low salt buffer, high salt buffer, LiCl buffer, and TE buffer.[\[15\]](#)
- Elution: Elute the protein-DNA complexes from the beads by incubating in Elution Buffer at 65°C.
- Reverse Cross-linking: Add NaCl to the eluates and the input sample and incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde cross-links.
- Protein Digestion and DNA Purification: Treat samples with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a standard PCR purification kit or phenol-chloroform extraction.
- Analysis: Use the purified DNA for qPCR with primers specific to different gene regions (promoter, coding sequence, 3' UTR) or for high-throughput sequencing (ChIP-seq).

## Immunofluorescence Microscopy for BUR1 Subcellular Localization



This protocol provides a general framework for visualizing **BUR1** within yeast cells, as informed by studies using fluorescently tagged proteins.[\[1\]](#)[\[2\]](#)

Objective: To fix and permeabilize yeast cells to allow for antibody-based detection or direct visualization of fluorescently-tagged **BUR1**.

Materials:

- Yeast strain expressing fluorescently tagged **BUR1** (e.g., **Bur1**-mNeonGreen) or epitope-tagged **BUR1**.
- Formaldehyde (37% solution).
- Spheroplasting solution (e.g., Zymolyase in sorbitol buffer).
- Permeabilization solution (e.g., 0.5% Triton X-100 in PBS).
- Blocking Buffer (e.g., 1% BSA in PBS).
- Primary antibody (if using epitope tag).
- Fluorophore-conjugated secondary antibody.
- DAPI for nuclear counterstaining.
- Mounting medium.

Procedure:

- **Cell Fixation:** Grow cells to early-log phase. Fix by adding formaldehyde to the culture medium to a final concentration of 4% and incubate for 30-45 minutes at room temperature. [\[16\]](#)
- **Harvest and Wash:** Harvest cells, wash twice with a wash buffer (e.g., phosphate buffer).
- **Cell Wall Digestion:** Resuspend cells in spheroplasting solution containing a lytic enzyme like Zymolyase to digest the cell wall. Monitor spheroplast formation under a microscope.

- Permeabilization: Gently wash the spheroplasts and adhere them to poly-L-lysine coated slides. Permeabilize the cell membranes with Triton X-100 for 5-10 minutes.[\[17\]](#)
- Blocking: Wash the cells and block non-specific antibody binding sites by incubating with Blocking Buffer for 30 minutes.[\[17\]](#)
- Antibody Incubation (for tagged proteins):
  - Incubate with the primary antibody diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.
  - Wash cells three times with PBS.
  - Incubate with the fluorophore-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark.[\[16\]](#)
- Nuclear Staining and Mounting: Wash cells to remove excess antibody. Incubate briefly with DAPI to stain the nucleus. Perform a final wash and mount the coverslip using an anti-fade mounting medium.
- Imaging: Visualize cells using a fluorescence or confocal microscope, capturing images in the appropriate channels for the fluorophore and DAPI.

## Conclusion and Future Directions

The cellular localization of **BUR1** kinase is a cornerstone of its function. While its primary role on chromatin in the nucleus is well-established as a key regulator of transcription elongation, the discovery of a cytoplasmic pool involved in cell cycle signaling highlights the multitasking nature of this kinase. For drug development professionals, understanding the distinct localization-dependent functions of **BUR1** (and its human ortholog Cdk9) is critical. Targeting the nuclear, transcription-associated pool is a validated strategy in oncology, but the cytoplasmic functions could represent novel therapeutic avenues or potential sources of off-target effects. Future research will likely focus on the precise mechanisms of **BUR1**'s nucleocytoplasmic shuttling, the full spectrum of its cytoplasmic substrates, and how these distinct pools are co-regulated to integrate gene expression with overall cell growth and proliferation.

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